molecular formula C8H15ClO2 B1596569 6-Chlorohexyl acetate CAS No. 40200-18-8

6-Chlorohexyl acetate

Cat. No. B1596569
CAS RN: 40200-18-8
M. Wt: 178.65 g/mol
InChI Key: AHEBJCQIQYFSGF-UHFFFAOYSA-N
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Description

6-Chlorohexyl acetate is a chemical compound that belongs to the family of halogenated organic compounds. It is an ester that is widely used in various fields, including the chemical industry, pharmaceuticals, and agriculture. This compound is known for its unique properties, which make it a valuable ingredient in many products.

Scientific Research Applications

Environmental Analysis Techniques

One application of 6-chlorohexyl acetate is in the field of environmental analysis. A study by Subhani et al. (2020) introduced a method for determining acetamiprid and its metabolite 6-chloronicotinic acid in environmental samples. This involves using ion chromatography hyphenated with an online photoinduced fluorescence detection system. The method showcases a simple, sensitive, and cost-effective approach for analyzing these compounds in environmental contexts.

Biomanufacturing and Metabolic Engineering

Another research application of compounds related to 6-chlorohexyl acetate is in biomanufacturing and metabolic engineering. Xu et al. (2019) in their study, Modulation of acetate utilization in Komagataella phaffii by metabolic engineering of tolerance and metabolism, demonstrated the improvement of acetate utilization in yeast host Komagataella phaffii. This advancement in metabolic engineering showcases how acetate and its derivatives can be used to enhance biomanufacturing processes.

Microbial and Chemical Transformation Studies

The chlorination of various compounds, including those related to 6-chlorohexyl acetate, has been a subject of study in the field of chemical transformation. Hartshorn et al. (1990) explored the chlorination of 4-chloro-2,3,6-trimethylphenol and the reactions of 6-chlorocyclohexa-2,4-dienones in acetic acid. Such studies are pivotal in understanding the reactions and transformations of chlorinated compounds in various chemical environments.

Photophysical Studies

Acetic acid, a related compound, has been studied in the field of photophysics. Leach et al. (2006) investigated the VUV photophysics of acetic acid, focusing on fragmentation, fluorescence, and ionization in the energy range of 6–23 eV. This research provides insights into the behavior of acetic acid and its derivatives under various photophysical conditions.

properties

IUPAC Name

6-chlorohexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBJCQIQYFSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885798
Record name 1-Hexanol, 6-chloro-, 1-acetate
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Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorohexyl acetate

CAS RN

40200-18-8
Record name 1-Hexanol, 6-chloro-, 1-acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=40200-18-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanol, 6-chloro-, 1-acetate
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Record name 1-Hexanol, 6-chloro-, 1-acetate
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Record name 1-Hexanol, 6-chloro-, 1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorohexyl acetate
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Synthesis routes and methods I

Procedure details

6-chlorohexanol (800 g) was added to anhydrous acetic acid (1,200 mL) cooled to 10° C. in an ice bath, and then pyridine (934 g) was dropped for 10 minutes. After the completion of dropping, they were refluxed for 2 hours. The reaction mixture was poured into water and toluene was further added and stirred. After neutralization the toluene layer with an aqueous saturated solution of sodium carbonate, it was washed with a small amount of water and further dried over anhydrous magnesium sulfate. Toluene and unreacted ingredients were distilled off from the toluene layer to obtain concentrates. The concentrates were purified by distillation under a reduced pressure to obtain 6-acetoxy chlorohexane (983 g). The boiling point was 82° C./5.3 hPa.
Quantity
800 g
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934 g
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Synthesis routes and methods II

Procedure details

A solution of 100 ml of 6-chloro-1-hexanol, 85 ml of acetic anhydride and 67 ml of pyridine in 300 ml of dry ethyl ether was stirred at room temperature for 1 h. The reaction mixture was washed 3 times with 100 ml of water and twice with 100 ml of saturated brine, dried over Na2SO4, filtered and evaporated. Distillation afforded 133 g of 6-chlorohexanol acetate (99%), b.p. 132° C. (10 mm).
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85 mL
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67 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Li, W Du, A Gao, G Bie, M Hu, H Chen, ST Wu - Liquid Crystals, 2016 - Taylor & Francis
… 10 g (0.044 mol) of methyl 4ʹ-hydroxy-[1,1ʹ-biphenyl]-4-carboxylate and 9.97 g (0.056 mol) of 6-chlorohexyl acetate were dissolved in 200 ml of DMF, then 13.8 g (0.1 mol) K 2 CO 3 …
Number of citations: 16 www.tandfonline.com
T Matini, N Francini, A Battocchio, SG Spain… - Polymer …, 2014 - pubs.rsc.org
… The mixture was heated to 100 C and then 6-chlorohexyl acetate (1b) (49.4 g, 276 mmol) was added. The reaction was carried out as described for 2a and the crude product (21.0 g, …
Number of citations: 44 pubs.rsc.org
MA Tawil - 1980 - search.proquest.com
… When ji-hexyl alcohol and n-hexanoic acid were used as the substrates, the se le ctivity was confirmed by the synthesis of 4-chlorohexyl acetate and 6-chlorohexyl acetate. The …
Number of citations: 0 search.proquest.com
M Hu, J Li, N Avci - Brazilian Journal of Physics, 2020 - Springer
… Ethyl 4-hydroxybenzoate, 3,4,5-trifluorophenol, and 6-chlorohexyl acetate were purchased … Ethyl 4-hydroxybenzoate (7.3 g, 44 mmol) and 6-chlorohexyl acetate (9.97 g, 56 mmol) were …
Number of citations: 1 link.springer.com
P Doláková, M Dračínský, J Fanfrlík, A Holý - 2009 - Wiley Online Library
… The organic fraction was dried with MgSO4 and concentrated to give 6-chlorohexyl acetate, yield 12.8 g (99%). 1H NMR (CDCl3): δ = 4.06 [t, J(1,2) = 6.67 Hz, 2 H, 1-H], 3.53 [t, J(6,5) = …
HJ Spinelli - 1973 - search.proquest.com
T, INTRODUCTION The general aim of this thesis was to develop selectivity in photochlorination. Two classes of compounds, alkanes and alcohols, were studied. The alkanes were …
Number of citations: 0 search.proquest.com
R Saferstein - 1970 - search.proquest.com
… Preparation of 6-Chlorohexyl Acetate .............. 93 …
Number of citations: 0 search.proquest.com

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